molecular formula C16H24O4 B15419525 Nonyl 2,4-dihydroxybenzoate CAS No. 119402-83-4

Nonyl 2,4-dihydroxybenzoate

Cat. No.: B15419525
CAS No.: 119402-83-4
M. Wt: 280.36 g/mol
InChI Key: LNRLGCPAMTXNRJ-UHFFFAOYSA-N
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Description

Nonyl 2,4-dihydroxybenzoate, also known as an alkyl β-resorcylate, is a synthetic phenolic ester designed for antimicrobial research and development. It belongs to a class of alkyl dihydroxybenzoates where the length of the alkyl chain is known to be critical for biological activity . Researchers are exploring the anti-biofilm potential of related dihydroxybenzoate esters, which have demonstrated promising activity against resistant fungal biofilms, such as those formed by dermatophytes . The mechanism of action for these compounds is under investigation and may involve interactions with microbial membranes . This compound serves as a valuable building block in structure-activity relationship (SAR) studies aimed at developing novel antibacterial and antifungal agents . It is also of interest in materials science for creating specialized polymers and functionalized surfaces. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment.

Properties

CAS No.

119402-83-4

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

nonyl 2,4-dihydroxybenzoate

InChI

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12,17-18H,2-8,11H2,1H3

InChI Key

LNRLGCPAMTXNRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Esters of 2,4-Dihydroxybenzoic Acid

The alkyl chain length significantly impacts solubility, lipophilicity, and biological activity:

Compound Alkyl Chain Key Applications Key Findings Reference
Nonyl 2,4-dihydroxybenzoate C₉H₁₉ Hypothesized: Drug delivery, antifungals Limited direct data; inferred lipophilicity may enhance membrane permeability.
Methyl 2,4-dihydroxybenzoate CH₃ Cosmetics, fine chemical synthesis High solubility in polar solvents; used as a cosmetic additive .
Cyclododecyl 2,4-dihydroxybenzoate C₁₂ cyclic Molecularly-imprinted polymers (MIPs) Mimics zearalenone structure; achieves 94% extraction recovery in mycotoxin detection .

Key Observations :

  • Longer alkyl chains (e.g., nonyl) likely increase lipophilicity, enhancing penetration into lipid-rich environments (e.g., fungal cell membranes).
  • Shorter chains (e.g., methyl) improve water solubility, making them suitable for cosmetic formulations .
  • Cyclododecyl derivatives exhibit structural mimicry, enabling high selectivity in molecular recognition .

Comparison with Positional Isomers

The position of hydroxyl groups on the aromatic ring critically affects chemical and biological properties:

Compound Hydroxyl Positions Key Applications Key Findings Reference
2,4-Dihydroxybenzoate 2,4 Molecular imprinting, mitochondrial therapy Used in MIPs for zearalenone detection; potential in CoQ10 deficiency therapy .
2,6-Dihydroxybenzoate 2,6 Industrial intermediate Produced via enzymatic carboxylation; unsuitable for metabolic studies due to poor enzyme interactions .
3,4-Dihydroxybenzoate 3,4 Antifungal agents Nonyl 3,4-dihydroxybenzoate shows potent antifungal activity against dermatophyte biofilms .

Key Observations :

  • 2,4-Dihydroxybenzoate : The 2,4 configuration enables hydrogen bonding in MIPs, achieving >94% recovery in mycotoxin extraction . It also bypasses mitochondrial defects in CoQ7 mutations .
  • 2,6-Dihydroxybenzoate : The 2,6 isomer is a key industrial intermediate but lacks metabolic activity comparable to salicylate due to steric clashes with enzymes (e.g., Phe23 in GRDC) .
  • 3,4-Dihydroxybenzoate: The 3,4 isomer demonstrates superior antifungal activity, with Nonyl 3,4-dihydroxybenzoate reducing toxicity by 40% when encapsulated in nano-lipid systems .

Data Table: Comparative Analysis of Key Compounds

Property Nonyl 2,4-DHB Methyl 2,4-DHB Cyclododecyl 2,4-DHB 2,6-DHB Nonyl 3,4-DHB
Solubility Low (inferred) High Moderate Moderate Low
Lipophilicity (LogP) ~5.8 (est.) ~1.2 ~6.5 ~1.5 ~6.0
Antifungal Activity Not reported Not reported Not reported Not reported 90% biofilm inhibition
Therapeutic Use Mitochondrial
Industrial Application Cosmetics Mycotoxin detection Chemical synthesis Antifungal formulations

Q & A

Q. What are the optimal synthetic routes for preparing nonyl 2,4-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification between 2,4-dihydroxybenzoic acid and nonanol. A common method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating nucleophilic attack by the alcohol . Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Hydroxyl protons (δ 10–12 ppm), aromatic protons (δ 6–8 ppm), and nonyl chain protons (δ 0.8–1.6 ppm) .
  • ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) confirms ester formation.
    • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O ester) .
    • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 294.3 (C₁₆H₂₂O₄) .

Q. How does the solubility and stability of this compound influence its experimental handling?

  • Solubility : Poor aqueous solubility due to the hydrophobic nonyl chain; soluble in DMSO, ethanol, or acetone.
  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of this compound while mitigating toxicity?

  • Nanostructured Lipid Systems (NLS) : Incorporate the compound into NLS (e.g., cholesterol:Brij 98:soy phosphatidylcholine, 2:1 ratio) to enhance solubility and reduce toxicity. Particle size (137–168 nm) and zeta potential (-1.46 to -4.63 mV) are critical for bioavailability .
  • Antifungal Assays :
  • MIC Determination : Use broth microdilution against Trichophyton rubrum (MIC range: 2–15.6 mg/L) .
  • Biofilm Inhibition : Quantify metabolic activity via XTT assay after 24–48 hr exposure .

Q. What methodologies resolve contradictions in reported bioactivity data for hydroxybenzoate derivatives?

  • Data Discrepancy Analysis :
  • Formulation Differences : Compare free compound vs. encapsulated forms (e.g., NLS reduces cytotoxicity by >80% in C. elegans and zebrafish models) .
  • Assay Conditions : Standardize pH, temperature, and solvent controls (e.g., DMSO ≤1% v/v).
    • Mechanistic Studies : Use Candida parapsilopsis to study enzymatic degradation pathways (e.g., 4-hydroxybenzoate 1-hydroxylase activity) .

Q. How can researchers investigate the metal-chelating properties of this compound and their biological implications?

  • Chelation Assays :
  • UV-Vis Spectroscopy : Monitor shifts in absorption spectra upon Fe³⁺/Cu²⁺ addition.
  • EPR Spectroscopy : Detect free radical scavenging activity (e.g., OH· inhibition via thiobarbituric acid assay) .
    • Biological Relevance : Assess impact on microbial iron metabolism or oxidative stress pathways .

Notes for Methodological Rigor

  • Synthesis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Toxicity Testing : Use C. elegans as a model for rapid in vivo toxicity screening .
  • Degradation Studies : Employ HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to track hydrolytic breakdown .

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